YycG Autophosphorylation Inhibition Potency: Antibacterial Agent 64 vs. Aranorosinol B, H2-60, H2-81, and Compound 2 Derivatives
Antibacterial agent 64 (compound 62) inhibits YycG autophosphorylation with an IC50 of 6.1 µM, as determined in an in vitro autophosphorylation assay using recombinant E. faecalis YycG protein [1]. This represents a markedly higher target potency compared to the natural product aranorosinol B, which inhibits YycG from B. subtilis and S. aureus with IC50 values of 223 µM and 211 µM, respectively—an approximately 35- to 37-fold weaker inhibition [2]. The thiazolidione derivatives H2-60 and H2-81, which target the HisKA domain of YycG, exhibit IC50 values of 35.6 µM and 46.3 µM against S. agalactiae YycG', corresponding to 5.8-fold and 7.6-fold lower potency relative to compound 62 [3]. Additionally, a series of six compound 2 derivatives tested against recombinant S. epidermidis YycG' showed IC50 values ranging from 24.2 to 71.2 µM, confirming that compound 62's single-digit micromolar potency is distinct from the double-digit micromolar range typical of earlier thiazolidione-based YycG inhibitors [4]. Walkmycin B, a structurally unrelated benzophenone natural product, does achieve a comparable or superior IC50 of 1.6 µM against S. aureus WalK (YycG); however, walkmycin B acts through a different binding mechanism and lacks the biofilm-selective phenotype characteristic of compound 62 [5].
| Evidence Dimension | YycG autophosphorylation inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.1 µM (E. faecalis YycG) |
| Comparator Or Baseline | Aranorosinol B: IC50 = 211–223 µM (B. subtilis/S. aureus YycG); H2-60: IC50 = 35.6 µM; H2-81: IC50 = 46.3 µM (S. agalactiae YycG'); Compound 2 derivatives: IC50 = 24.2–71.2 µM (S. epidermidis YycG'); Walkmycin B: IC50 = 1.6 µM (S. aureus WalK) |
| Quantified Difference | 35–37× more potent than aranorosinol B; 5.8× more potent than H2-60; 7.6× more potent than H2-81; Walkmycin B is 3.8× more potent at the target level but lacks biofilm-selective phenotype |
| Conditions | In vitro autophosphorylation assay using recombinant YycG/WalK protein from respective bacterial species; compound concentrations titrated; autophosphorylation quantified densitometrically |
Why This Matters
Higher target potency at lower concentrations reduces the risk of off-target effects and enables more efficient dose-response profiling in antibacterial screening cascades.
- [1] Chen Z et al. J Med Chem. 2021;64(20):15037-15052. (Compound 62 YycG IC50: 6.1 µM; autophosphorylation assay). View Source
- [2] Watanabe T et al. J Antibiot. 2003;56(12):1045-52. (Aranorosinol B IC50: 223 µM B. subtilis, 211 µM S. aureus). View Source
- [3] J Antibiot. 2021;74(12):874-881. (H2-60 IC50: 35.6 µM; H2-81 IC50: 46.3 µM against S. agalactiae YycG'). View Source
- [4] Liu H et al. Appl Microbiol Biotechnol. 2014;98(13):6003-13. (Compound 2 derivatives IC50 range: 24.2–71.2 µM). View Source
- [5] Watanabe T, Okada A, Gotoh Y, Utsumi R. Walkmycin B targets WalK (YycG), a histidine kinase essential for bacterial cell growth. J Antibiot. 2010;63(2):89-93. (Walkmycin B IC50: 1.6 µM against S. aureus WalK). View Source
